molecular formula C5H7Cl2N3O2 B12348631 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride CAS No. 1431963-74-4

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12348631
CAS No.: 1431963-74-4
M. Wt: 212.03 g/mol
InChI Key: LRQCLXGQBOUHPZ-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, has gained attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by chlorination and subsequent amination . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride include other amino-substituted pyrazoles and chlorinated pyrazoles. Examples include 5-Amino-1-methylpyrazole-4-carboxylic acid and 4-Chloro-1-methylpyrazole-3-carboxylic acid .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1431963-74-4

Molecular Formula

C5H7Cl2N3O2

Molecular Weight

212.03 g/mol

IUPAC Name

5-amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6ClN3O2.ClH/c1-9-4(7)2(6)3(8-9)5(10)11;/h7H2,1H3,(H,10,11);1H

InChI Key

LRQCLXGQBOUHPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)N.Cl

Origin of Product

United States

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